molecular formula C16H23NO4 B386400 2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate

2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate

Cat. No.: B386400
M. Wt: 293.36g/mol
InChI Key: MDZZIMKMHLRXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and benzoate, a derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)ethyl benzoate
  • 2-(Piperidin-1-yl)ethyl 4-methoxybenzoate
  • 2-(Piperidin-1-yl)ethyl 3,4-dihydroxybenzoate

Uniqueness

2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzoate ring, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36g/mol

IUPAC Name

2-piperidin-1-ylethyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H23NO4/c1-19-14-7-6-13(12-15(14)20-2)16(18)21-11-10-17-8-4-3-5-9-17/h6-7,12H,3-5,8-11H2,1-2H3

InChI Key

MDZZIMKMHLRXGP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OCCN2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCN2CCCCC2)OC

Origin of Product

United States

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